molecular formula C8H7FO2 B1282677 4-(Fluoromethyl)benzoic Acid CAS No. 118507-45-2

4-(Fluoromethyl)benzoic Acid

Cat. No.: B1282677
CAS No.: 118507-45-2
M. Wt: 154.14 g/mol
InChI Key: QADXJCSDQCVCIS-UHFFFAOYSA-N
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Description

Identification and Structural Framework of 4-(Fluoromethyl)benzoic Acid (C₈H₇FO₂)

This compound is an organic compound systematically identified by its molecular formula C₈H₇FO₂. uni.luchemfont.ca Its structure consists of a benzoic acid core, which is a benzene (B151609) ring attached to a carboxyl group (-COOH), with a fluoromethyl group (-CH₂F) substituted at the fourth carbon atom (the para position) of the benzene ring relative to the carboxyl group. uni.luchemfont.ca This specific arrangement of atoms gives the molecule its distinct chemical properties and reactivity.

Key identifiers and properties of this compound are summarized in the table below:

PropertyValue
Molecular Formula C₈H₇FO₂ uni.luchemfont.ca
Molecular Weight 154.14 g/mol chemfont.casynquestlabs.com
Monoisotopic Mass 154.04301 Da uni.lu
IUPAC Name This compound uni.luchemfont.ca
SMILES C1=CC(=CC=C1CF)C(=O)O uni.lu
InChIKey QADXJCSDQCVCIS-UHFFFAOYSA-N uni.luchemfont.ca

This table is interactive. Click on the headers to sort.

Strategic Significance of Fluorinated Aromatic Carboxylic Acids in Modern Organic Synthesis

Fluorinated aromatic carboxylic acids represent a crucial class of building blocks in modern organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science. hokudai.ac.jp The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. google.com

The strategic importance of these compounds stems from several key factors:

Enhanced Biological Activity: The presence of fluorine can increase the metabolic stability and lipophilicity of a molecule, which are desirable properties for drug candidates and agrochemicals.

Unique Reactivity: The strong electron-withdrawing nature of fluorine and fluorinated groups like the trifluoromethyl (-CF₃) group can significantly influence the acidity and reactivity of the carboxylic acid group and the aromatic ring. For instance, 4-(Trifluoromethyl)benzoic acid is a stronger acid than benzoic acid due to the stabilizing effect of the trifluoromethyl group on the conjugate base. vulcanchem.com

Versatile Synthetic Intermediates: Fluorinated aromatic carboxylic acids serve as versatile precursors for a wide array of other functional groups and complex molecules. They can be readily converted into acyl fluorides, which are valuable reagents in their own right, offering a good balance between stability and reactivity. researchgate.netcas.cn

Research Trajectory of this compound within the Broader Field of Fluorochemistry

The field of fluorochemistry has seen a significant upsurge in research activity, driven by the ever-growing demand for novel fluorinated compounds with tailored properties. oakwoodchemical.com While much of the literature focuses on the closely related compound, 4-(Trifluoromethyl)benzoic acid, the research trajectory of this compound is intrinsically linked to the broader advancements in the synthesis and application of fluorinated molecules.

Research in this area is characterized by several key trends:

Development of Novel Fluorination Methods: A major focus of research is the development of new and efficient methods for introducing fluorine and fluorine-containing groups into organic molecules. This includes the exploration of new fluorinating reagents and catalytic systems. google.comoakwoodchemical.com

Synthesis of Novel Building Blocks: There is a continuous effort to synthesize new fluorinated building blocks, like various substituted fluorinated aromatic carboxylic acids, to expand the toolbox available to synthetic chemists. hokudai.ac.jp

Applications in Life Sciences and Materials: A significant portion of research is directed towards the application of these compounds in the development of new pharmaceuticals, agrochemicals, and advanced materials such as functional polymers. hokudai.ac.jp

While specific research on this compound is less extensive compared to its trifluoromethyl analogue, its structural features position it as a compound of interest for future investigations within these established research trajectories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(fluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADXJCSDQCVCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553762
Record name 4-(Fluoromethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118507-45-2
Record name 4-(Fluoromethyl)benzoic acid
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Record name 4-(Fluoromethyl)benzoic acid
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Synthetic Methodologies and Precursor Chemistry

Foundational Synthetic Routes to 4-(Fluoromethyl)benzoic Acid

The preparation of non-labeled this compound relies on established organic chemistry transformations, typically involving multiple steps from commercially available precursors.

Direct C-H fluoromethylation, which would involve the direct conversion of a methyl group on a precursor like p-toluic acid into a fluoromethyl group, remains a significant challenge in synthetic chemistry. While various methods for C-H activation and fluorination have been developed, the selective monofluorination of a benzylic methyl group in the presence of a carboxylic acid is complex. Consequently, direct fluoromethylation is not a commonly reported or practical route for the synthesis of this compound. Synthetic chemists typically turn to more reliable, albeit longer, multistep sequences.

The most practical and widely adopted methods for synthesizing this compound involve the functional group interconversion of a precursor that already contains the benzoic acid moiety. A common strategy begins with a 4-(halomethyl) or 4-(hydroxymethyl)benzoic acid derivative.

A representative synthetic pathway starts from 4-(bromomethyl)benzoic acid. This precursor can be synthesized from p-toluic acid via radical bromination. The crucial step is the nucleophilic substitution of the bromide with a fluoride (B91410) ion. Reagents such as potassium fluoride (KF) or silver(I) fluoride (AgF) are used to displace the bromine atom, yielding the desired this compound. To improve the solubility and reactivity of the fluoride source, phase-transfer catalysts or polar aprotic solvents are often employed.

Alternatively, synthesis can commence from 4-(hydroxymethyl)benzoic acid. The hydroxyl group is first converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base. This activated intermediate is then subjected to nucleophilic fluorination with a fluoride salt to produce the final product. The carboxylic acid group may be protected as an ester (e.g., methyl or ethyl ester) during these steps to prevent side reactions, followed by a final hydrolysis step to regenerate the benzoic acid.

Table 1: Common Precursors for Multistep Synthesis

Starting Material Intermediate Key Transformation
p-Toluic acid 4-(Bromomethyl)benzoic acid Radical Bromination
4-(Bromomethyl)benzoic acid This compound Nucleophilic Fluorination (e.g., with KF)
4-(Hydroxymethyl)benzoic acid Methyl 4-(tosyloxymethyl)benzoate Tosylation & Esterification
Methyl 4-(tosyloxymethyl)benzoate Methyl 4-(fluoromethyl)benzoate Nucleophilic Fluorination

Exploration of Direct Fluoromethylation Strategies

Radiochemical Synthesis and Isotopic Labeling of 4-Fluoromethylated Benzoic Acid Derivatives

The incorporation of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide with a half-life of 109.8 minutes, into the 4-(fluoromethyl)benzoyl structure is of paramount importance for positron emission tomography (PET) imaging. These methods require high efficiency, speed, and specificity.

The most prevalent method for producing ¹⁸F-labeled compounds is through nucleophilic substitution using cyclotron-produced, no-carrier-added [¹⁸F]fluoride. For the synthesis of 4-([¹⁸F]fluoromethyl)benzoic acid analogs, this involves reacting a precursor containing a good leaving group at the benzylic position with activated [¹⁸F]fluoride.

Precursors are typically esters of 4-(halomethyl)benzoic acid, such as methyl 4-(bromomethyl)benzoate, or more commonly, esters with sulfonate leaving groups like tosylates (-OTs) or nosylates (-ONs), which are known for their high reactivity. The [¹⁸F]fluoride is activated by forming a complex with a potassium ion and a cryptand, such as Kryptofix 2.2.2. (K₂₂₂), which enhances its nucleophilicity in anhydrous aprotic solvents like acetonitrile (B52724) or dimethylformamide. The reaction displaces the leaving group to form the 4-([¹⁸F]fluoromethyl)benzoyl ester intermediate. Subsequent hydrolysis of the ester group yields the final 4-([¹⁸F]Fluoromethyl)benzoic acid. The stability of the resulting C-¹⁸F bond in the 4-([¹⁸F]fluoromethyl) group is generally considered robust under neutral physiological conditions. researchgate.net

An alternative, though less direct, multistep radiosynthetic route involves the initial preparation of 4-([¹⁸F]fluoromethyl)benzaldehyde, followed by its oxidation to the corresponding carboxylic acid. While specific reports detailing this exact sequence for the fluoromethyl analog are not prominent, the strategy is well-established for closely related tracers. For instance, the synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a widely used prosthetic group, often proceeds through the formation of 4-[¹⁸F]fluorobenzaldehyde, which is then oxidized to 4-[¹⁸F]fluorobenzoic acid. researchgate.netnih.gov

This oxidation is typically achieved using mild oxidizing agents compatible with the short timeframe of radiosynthesis. The resulting 4-([¹⁸F]fluoromethyl)benzoic acid would then be isolated and used in subsequent conjugation reactions. This modular approach allows for the synthesis of the aldehyde as a key intermediate that can be converted to various other functional groups.

For the purpose of labeling biomolecules such as peptides and proteins, 4-([¹⁸F]Fluoromethyl)benzoic acid is typically converted into a more reactive bifunctional labeling agent. The most notable example is N-succinimidyl 4-¹⁸Fbenzoate ([¹⁸F]SFMB), also abbreviated as S¹⁸FMB. This agent contains the ¹⁸F-labeled fluoromethylbenzoyl group for imaging and a succinimidyl ester group that readily reacts with primary amines on biomolecules to form stable amide bonds.

Table 2: Comparison of Reported Synthesis Conditions for [¹⁸F]SFMB

Parameter Condition 1 Condition 2
Precursor N-succinimidyl-4-[(4-nitrobenzenesulfonyl)oxymethyl]benzoate N-succinimidyl-4-[(4-nitrobenzenesulfonyl)oxymethyl]benzoate
Solvent Acetone Dry Acetonitrile
Base K₂CO₃ K₂CO₃
Temperature Room Temperature 80 °C
Reaction Time 30-35 min (including HPLC) 5 min
Radiochemical Yield (EOS) ~18% ~57%
Reference nih.gov researchgate.netresearchgate.net

*EOS: End of Synthesis

The development of such robust and efficient labeling agents is critical for advancing the use of PET imaging in research and clinical settings, enabling the non-invasive study of biological processes with high sensitivity and specificity.

Oxidation Protocols for ¹⁸F-Fluoromethyl Aromatic Aldehyde Precursors

Derivatization and Functional Group Interconversions of this compound

The reactivity of this compound is dominated by its two primary functional groups: the aromatic carboxylic acid and the benzylic monofluorinated methyl group. Each site offers distinct opportunities for chemical modification, allowing for the synthesis of diverse derivatives.

Esterification and Amidation Reactions for Conjugate Synthesis

The carboxylic acid group of this compound is readily converted into esters and amides, which are fundamental reactions for conjugate synthesis in medicinal and materials chemistry. These reactions involve coupling the benzoic acid moiety with alcohols, phenols, or amines.

Esterification: The formation of esters from this compound can be achieved through several standard protocols. One common method involves the use of carbodiimide (B86325) coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC). In this approach, the carboxylic acid is activated by DCC to form a reactive O-acylisourea intermediate, which is then readily attacked by an alcohol or phenol (B47542) to yield the corresponding ester. This method has been successfully used for the esterification of the related compound 4-(trifluoromethyl)benzoic acid with various salicylanilides. mdpi.comnih.govchemicalbook.com Another powerful strategy employs aromatic carboxylic anhydrides, such as 4-(trifluoromethyl)benzoic anhydride (B1165640) (TFBA), in the presence of a Lewis acid catalyst to achieve highly chemoselective esterification.

Amidation: The synthesis of amides from this compound is a cornerstone of its use in constructing larger, more complex molecules. The direct coupling of the carboxylic acid with primary or secondary amines is typically facilitated by a range of reagents designed to activate the carboxyl group and promote C-N bond formation. nih.gov These coupling reagents minimize side reactions and allow for mild reaction conditions, which is crucial when working with sensitive substrates. unimi.it

Modern amidation protocols offer high efficiency and broad substrate applicability. For instance, the borate (B1201080) ester B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a wide variety of carboxylic acids and amines. acs.org Another method involves the in situ generation of phosphonium (B103445) salts from triphenylphosphine (B44618) and N-chlorophthalimide, which act as activating agents for the carboxylic acid. nih.gov These methods are generally applicable to a wide scope of carboxylic acids and amines, proceeding in good to excellent yields at room temperature. nih.gov

The following table summarizes common coupling agents used for amide bond formation, which are applicable to this compound.

Coupling Reagent ClassExamplesMechanism of Action
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com
Phosphonium Salts BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOPForms a benzotriazolyl active ester from the carboxylic acid, which then reacts with the amine.
Uronium/Aminium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTUSimilar to phosphonium salts, these reagents generate highly reactive activated esters. luxembourg-bio.com
Boron-Based Reagents B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate)Mediates the direct condensation of carboxylic acids and amines, often with simple workup procedures. acs.org

Manipulation of the Carboxylic Acid Functionality (e.g., Acyl Halide Formation)

Beyond ester and amide formation, the carboxylic acid group can be converted into other reactive functionalities, most notably acyl halides. These derivatives serve as highly reactive intermediates for further synthetic transformations.

The most common transformation in this class is the formation of an acyl chloride . 4-(Fluoromethyl)benzoyl chloride can be synthesized from the parent carboxylic acid using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a well-established and efficient conversion for aromatic carboxylic acids. The resulting acyl chloride is a versatile intermediate, readily reacting with a wide range of nucleophiles. For example, the related compound 4-(trifluoromethyl)benzoyl chloride is a commercially available reagent used extensively in organic synthesis. sigmaaldrich.com

Similarly, acyl fluorides can be prepared. While historically less common than acyl chlorides, acyl fluorides have gained attention as they are often more stable to moisture yet sufficiently reactive. Modern methods allow for the direct conversion of carboxylic acids to acyl fluorides under mild conditions.

Other manipulations of the carboxylic acid include its reduction to the corresponding benzyl (B1604629) alcohol or its conversion to an anhydride. The formation of a mixed anhydride, for instance with 4-(trifluoromethyl)benzoic anhydride, can be used to control reactivity in subsequent coupling reactions.

Transformations Involving the Benzylic Fluorine Moiety

The benzylic C-F bond in the fluoromethyl group (–CH₂F) presents a unique site for reactivity. Although the carbon-fluorine bond is the strongest single bond in organic chemistry, a benzylic C-F bond is significantly more reactive than an aliphatic or aromatic C-F bond, particularly in nucleophilic substitution reactions. This enhanced reactivity is known as the "benzylic effect." acs.orgnih.gov

Theoretical studies on para-substituted benzyl fluorides have confirmed that the energy barrier for Sₙ2 identity exchange reactions is considerably lower than that for methyl fluoride, facilitating displacement of the fluoride ion. acs.orgnih.gov The presence of the carboxylic acid group, an electron-withdrawing substituent, on the aromatic ring influences the electrostatic potential at the benzylic carbon, modulating its reactivity toward nucleophiles. nih.gov

Primary benzylic fluorides are generally stable enough for isolation but are suitable precursors for further functionalization through C-O, C-N, and C-C bond-forming reactions. beilstein-journals.org This allows the benzylic fluorine of this compound to be displaced by various nucleophiles.

Potential Nucleophilic Substitution Reactions:

With O-Nucleophiles: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) can yield benzylic ethers.

With N-Nucleophiles: Amines (RNH₂, R₂NH) can displace the fluoride to form substituted benzylamines.

With S-Nucleophiles: Thiolates (RS⁻) can be used to synthesize benzylic thioethers.

With C-Nucleophiles: Carbanions or cyanide can be employed to form new C-C bonds at the benzylic position.

While specific documented examples for this compound are sparse in the surveyed literature, the fundamental principles of benzylic fluoride reactivity strongly suggest its utility as a substrate for Sₙ2 reactions, enabling the introduction of a wide array of functional groups at the benzylic position.

Reactivity Profiles and Mechanistic Studies of 4 Fluoromethyl Benzoic Acid

Electronic Effects of the 4-Fluoromethyl Group on Aromatic System Reactivity

The 4-fluoromethyl group (-CH2F) significantly influences the electronic properties of the benzoic acid ring, primarily through a potent electron-withdrawing inductive effect (-I). The high electronegativity of the fluorine atom pulls electron density away from the attached methylene (B1212753) carbon and, by extension, from the aromatic system. This effect is less potent than that of a trifluoromethyl (-CF3) group but is substantial enough to alter the ring's reactivity compared to toluene (B28343) or benzoic acid. masterorganicchemistry.comyoutube.com

The inductive withdrawal of the -CH2F group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making it less nucleophilic and thus less reactive to electrophiles than benzene itself. libretexts.orglibretexts.org This deactivation arises because the substituent reduces the electron density of the π-system, which destabilizes the positively charged intermediate (the Wheland complex or arenium ion) formed during the reaction. lkouniv.ac.in While halogens directly attached to a ring can exert an electron-donating resonance effect (+M) through their lone pairs, this effect is absent in the fluoromethyl group as the fluorine is insulated from the ring by a saturated carbon atom. libretexts.orgwikipedia.org The electronic influence is therefore dominated by induction.

The impact of a substituent's electronic effect on the reactivity of a benzene ring can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids in water. rsc.orgpressbooks.pub Electron-withdrawing groups stabilize the carboxylate anion, resulting in a stronger acid (lower pKa) and a positive Hammett constant. pressbooks.pub While the specific Hammett constant for the 4-fluoromethyl group is not widely tabulated, it can be contextualized by comparing it with related substituents. The progressive substitution of hydrogen with fluorine on the methyl group leads to an increase in the electron-withdrawing character.

Substituent (at para position)Hammett Constant (σp)Electronic Effect
-H0.00Neutral (Reference)
-CH3-0.17Electron-Donating
-F+0.06Weakly Electron-Withdrawing
-CF3+0.54Strongly Electron-Withdrawing

This table presents Hammett constants for various substituents to illustrate the electronic effects. The value for the -CH2F group is expected to fall between that of -CH3 and -CF3, representing a moderately electron-withdrawing group. pressbooks.pubnih.gov

Reaction Mechanisms Governing Substitutions at the Benzylic Fluorine Position

The benzylic fluorine atom in 4-(fluoromethyl)benzoic acid can be displaced through nucleophilic substitution reactions. Although the carbon-fluorine bond is inherently strong, the benzylic position is activated toward substitution due to its ability to stabilize either a positive charge (in an S_N1 mechanism) or the transition state (in an S_N2 mechanism) through resonance with the adjacent aromatic ring. beilstein-journals.org

Mechanistic studies on the reductive cleavage of carbon-fluorine bonds in fluoromethylarenes show that the reaction can proceed through the formation of an anion radical. acs.org In this pathway, an electron is transferred to the molecule, and the resulting radical anion undergoes dissociative cleavage of the C-F bond to expel a fluoride (B91410) ion. acs.org This suggests that under reducing conditions, substitution at the benzylic position is a feasible pathway.

While direct nucleophilic substitution on benzylic fluorides can be challenging, it is an established transformation. For instance, benzylic fluorides can react with nucleophiles like secondary amines or anilines to afford substitution products. scispace.com The reaction likely proceeds via a classical S_N2 pathway, where the nucleophile attacks the benzylic carbon, displacing the fluoride ion. Alternatively, an S_N1 mechanism involving the formation of a stabilized benzylic carbocation is also possible, particularly with weaker nucleophiles or in polar, protic solvents. The stability of fluorinated carbocations is a complex subject, but studies have shown that an α-fluorine atom can stabilize a carbocation through the interaction of its electron lone pairs with the empty p-orbital of the cationic carbon. rsc.org

Mechanistic Pathways of Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

Electrophilic Aromatic Substitution (EAS)

In this compound, both the carboxylic acid (-COOH) and the fluoromethyl (-CH2F) groups are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack. youtube.comlkouniv.ac.in The directing effect of these substituents determines the position of substitution. The -COOH group is a meta-director, while the deactivating -CH2F group also directs incoming electrophiles to the meta position relative to itself. youtube.comlkouniv.ac.inwikipedia.org

The two substituents are located in a para (1,4) relationship on the benzene ring. Therefore, the positions ortho to the -CH2F group (positions 3 and 5) are simultaneously meta to the -COOH group. Conversely, the positions ortho to the -COOH group (positions 2 and 6) are meta to the -CH2F group. Both deactivating groups direct electrophiles away from the ortho and para positions. vaia.com Attack at positions 3 or 5 is favored because the resulting carbocation intermediate (Wheland intermediate) avoids placing the positive charge on the carbon atoms directly attached to either of the electron-withdrawing groups, which would be highly destabilizing. lkouniv.ac.in Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to yield predominantly the 3-substituted (or 3,5-disubstituted) product.

Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic aromatic substitution is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. science.gov The combined electron-withdrawing power of the -COOH and -CH2F groups makes the ring of this compound significantly more electron-deficient than benzene and thus more susceptible to attack by strong nucleophiles.

The reaction proceeds via the S_NAr mechanism, which involves a two-step addition-elimination process. A nucleophile first attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org In a subsequent step, a leaving group (typically a halide) is expelled, restoring the aromaticity of the ring. While this compound does not have an inherent leaving group on the ring, related compounds with a halogen substituent, such as 4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid, readily undergo S_NAr reactions. smolecule.com The presence of the -CH2F and -COOH groups activates the ring positions ortho and para to them for nucleophilic attack, should a suitable leaving group be present at one of those positions.

Investigations into Photochemical and Thermal Stability Mechanisms

Thermal Stability

Investigations into the thermal stability of related fluorinated benzoic acids provide insight into the likely decomposition pathways for this compound. Safety data for compounds like 4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid indicate that thermal decomposition can lead to the release of irritating gases and vapors. fishersci.comthermofisher.comthermofisher.com The primary decomposition products are carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF), resulting from the breakdown of the aromatic ring and the fluorinated substituent. fishersci.comthermofisher.comthermofisher.com This suggests that at elevated temperatures, this compound will likely decompose via fragmentation of the carboxylic acid group and cleavage of the C-F bond.

Photochemical Stability

Fluorinated aromatic compounds can undergo degradation upon exposure to ultraviolet (UV) light. Studies on the direct photolysis of benzotrifluoride (B45747) derivatives show that the trifluoromethyl group can undergo light-mediated hydrolysis to form a benzoic acid. acs.org A study focused specifically on the photoassisted degradation of 4-(trifluoromethyl)benzoic acid in aqueous media found that the compound was prone to degradation and defluorination under UVC irradiation. researchgate.net

These findings strongly suggest that this compound is also susceptible to photochemical degradation. The mechanism likely involves the absorption of UV photons, leading to an excited electronic state. This excited molecule can then undergo reactions such as C-F bond cleavage, potentially forming radical species that lead to further degradation and defluorination. The photolysis of another complex molecule, flutolanil, which contains a 2-(trifluoromethyl)benzamide (B1329304) moiety, was found to yield 2-(trifluoromethyl)benzoic acid as a photoproduct, further demonstrating the potential for photochemical reactions involving fluorinated benzyl-type structures. tandfonline.comjst.go.jp Additionally, photoreactive compounds containing a benzoic acid moiety have been shown to undergo photolysis to generate reactive intermediates.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-(Fluoromethyl)benzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be assembled.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For the aromatic protons of this compound, distinct signals are expected in the aromatic region of the spectrum. chemicalbook.com The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. Key signals include those for the carboxylic acid carbon, the aromatic carbons, and the carbon of the fluoromethyl group. nih.gov The carbon atom attached to the fluorine atoms will exhibit coupling, resulting in a characteristic splitting pattern.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, a distinct signal corresponding to the -CH₂F group is observed. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum provide definitive evidence for the presence and electronic environment of the fluorine atom.

Nucleus Typical Chemical Shift (δ) Range (ppm) Key Features
¹H7.0 - 8.5 (aromatic), 10.0 - 13.0 (carboxylic acid)Splitting patterns of aromatic protons reveal substitution. The carboxylic proton is often broad.
¹³C120 - 140 (aromatic), ~170 (carboxylic acid)The carbon of the -CH₂F group shows coupling to fluorine.
¹⁹FSpecific to the fluorinated groupA characteristic signal confirms the presence of the fluoromethyl group.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands. A broad O-H stretching band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration appears around 1700 cm⁻¹. Aromatic C-H stretching vibrations are found between 3000–3100 cm⁻¹, and the C-F stretching vibrations are located in the fingerprint region (approximately 1000–1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on the vibrations of the molecular backbone and substituents. nih.govchemicalbook.com It is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-F bond, which can help confirm the substitution pattern.

Vibrational Mode Typical FTIR Absorption (cm⁻¹) Typical Raman Shift (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
C=O Stretch (Carboxylic Acid)~1700
Aromatic C-H Stretch3000 - 3100
C-F Stretch1000 - 1400
Aromatic Ring VibrationsFingerprint RegionStrong signals

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of this compound is C₈H₇FO₂, corresponding to a molecular weight of approximately 154.14 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Under electron ionization (EI), the molecule can undergo fragmentation, providing structural clues. Common fragmentation patterns may involve the loss of the carboxylic acid group or the fluoromethyl group. nist.gov The stability of the trifluoromethyl group, a related substituent, can influence fragmentation, a characteristic that might be mirrored to some extent by the fluoromethyl group. The compound can also be used as an internal standard in GC/MS analysis due to its distinct mass spectral pattern. vulcanchem.commedchemexpress.comsigmaaldrich.com

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Crucially, X-ray diffraction reveals the nature of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. In the case of this compound, the carboxylic acid groups are expected to form hydrogen-bonded dimers, a common structural motif for carboxylic acids. The arrangement of these dimers and other potential intermolecular interactions, such as C-H···F or π-π stacking, would be elucidated through crystallographic analysis.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation, identification, and quantification of this compound. A reverse-phase HPLC method using a C18 column is a common approach. The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.comnih.gov Detection is typically achieved using a UV detector. nih.gov The purity of isotopically labeled 4-(Trifluoromethyl)benzoic acid-¹³C₆ has been reported to be 98.1% by HPLC. esschemco.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and related properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4-(Fluoromethyl)benzoic acid, DFT would be used to explore its conformational landscape. This involves identifying all stable conformers, which primarily arise from the rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring and the rotation of the fluoromethyl group.

By calculating the potential energy surface as a function of these rotational angles, researchers can identify low-energy conformers and the transition states that separate them. The relative energies of these conformers, corrected for zero-point vibrational energy, determine their population distribution at a given temperature according to the Boltzmann distribution. Such studies on related substituted benzoic acids have shown that the planar conformation, where the carboxylic acid group is coplanar with the benzene (B151609) ring, is often the most stable due to conjugation. researchgate.net For this compound, DFT calculations would clarify the energetic preference for the orientation of the -CH2F group relative to the aromatic ring.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP analysis would highlight the negative potential around the oxygen atoms of the carboxylic acid group, identifying them as sites for electrophilic attack and hydrogen bond donation. ajchem-a.com Conversely, the hydrogen atom of the hydroxyl group would show a positive potential, marking it as a site for nucleophilic attack. The analysis would also reveal the influence of the electron-withdrawing fluoromethyl group on the charge distribution of the aromatic ring. ajchem-a.com Mulliken or Natural Bond Orbital (NBO) population analyses would further quantify the partial charges on each atom, providing a more detailed picture of the charge distribution.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Isomer Stability

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule and referencing them against a standard (like tetramethylsilane), theoretical chemical shifts are obtained. For flexible molecules, it is crucial to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the different stable conformers for accurate comparison with experimental solution-phase NMR data. liverpool.ac.uk

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These correspond to the fundamental modes of vibration (stretching, bending, etc.) within the molecule. The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. This aids in the assignment of experimental spectra, for instance, identifying the characteristic stretching frequencies of the C=O, O-H, C-F, and aromatic C-H bonds. Often, calculated frequencies are systematically scaled to better match experimental values due to approximations in the theoretical model and the neglect of anharmonicity.

Simulation of Reaction Pathways and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or degradation, computational methods can map out the entire reaction pathway. This involves locating the structures of reactants, products, and any intermediates, as well as the transition states that connect them.

Transition state theory, combined with computational searches for saddle points on the potential energy surface, allows for the determination of activation energies. nih.gov These energies are critical for predicting reaction rates and understanding the feasibility of a proposed mechanism. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a found transition state correctly connects the intended reactants and products. For example, studying the esterification of this compound would involve calculating the energy profile for the nucleophilic attack of an alcohol on the carbonyl carbon and subsequent steps.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics is ideal for studying electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time, especially in a condensed phase like a solution.

MD simulations model the molecule using a classical force field, which describes the energy of the system as a function of atomic positions. By solving Newton's equations of motion, MD simulations can track the trajectory of every atom over time. This would allow for the study of the conformational flexibility of this compound in different solvents, revealing how intermolecular interactions influence its preferred shapes. tandfonline.comunimi.itrsc.org Furthermore, MD is a powerful tool for investigating solvation effects, such as the arrangement of solvent molecules around the solute and the calculation of the free energy of solvation, which is crucial for understanding solubility. tandfonline.com

Chemometric Approaches for Quantitative Structure-Reactivity Relationships

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models aim to find a statistical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. scienceforecastoa.com

To build a QSAR model for a series of benzoic acid derivatives including this compound, one would first compute a set of molecular descriptors for each compound. These descriptors can be derived from computational chemistry calculations and include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which can also be computationally estimated.

These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression, partial least squares) to predict the activity or property of interest (the dependent variable). nih.govnih.gov Such models can be used to predict the properties of new, unsynthesized compounds and to gain insight into the molecular features that are most important for a given effect.

Applications of 4 Fluoromethyl Benzoic Acid in Specialized Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Fluorinated Molecules

4-(Fluoromethyl)benzoic acid serves as a crucial intermediate in multi-step syntheses designed to create complex, high-value molecules, particularly in the field of pharmaceutical research. Its structure provides a versatile scaffold: the carboxylic acid group allows for standard amide or ester bond formations, while the fluoromethyl group introduces a specific fluorine moiety that can modulate a molecule's biological activity, metabolic stability, and binding affinity.

A prominent example of its application is in the synthesis of fluorinated derivatives of WAY 100635, a well-known antagonist of the serotonin (B10506) 5-HT1A receptor. acs.orgacs.orgnih.gov In a study aimed at developing novel radiotracers for Positron Emission Tomography (PET), researchers utilized this compound as a key precursor. acs.org The synthesis involved converting the carboxylic acid to a more reactive acid chloride using thionyl chloride. This intermediate, 4-(fluoromethyl)benzoyl chloride, was then coupled with the amine moiety of a related compound (WAY 100634) to form the final, complex amide, which was named FMeBWAY. acs.org This synthetic route highlights the compound's utility in building intricate molecular architectures where the introduction of a fluoromethylated phenyl group is desired.

Precursor CompoundReagentIntermediate ProductFinal ProductApplication of Final Product
This compoundThionyl Chloride4-(Fluoromethyl)benzoyl chlorideFMeBWAYPET Imaging Agent
WAY 100634--FMeBWAYPET Imaging Agent

This table details the synthetic pathway utilizing this compound to produce a complex molecule for medical imaging research. acs.org

Development of Fluorescent Probes and Chemical Tags for Research Tools

The development of molecular probes and tags is essential for visualizing and quantifying biological processes in real-time. This compound is particularly valuable in the creation of fluorine-18 (B77423) ([18F]) labeled radiotracers, which function as chemical tags for PET imaging. PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting isotopes, such as [18F].

In the previously mentioned study, this compound was used to synthesize a fluorinated analog of WAY 100635, which was subsequently radiolabeled with [18F]. acs.orgacs.orgnih.gov The resulting radioligand, [18F]FMeBWAY, was developed as a probe to map the distribution of 5-HT1A receptors in the brain. acs.org The monofluoromethyl group provides a site for the introduction of the fluorine-18 isotope, transforming the molecule into a detectable tag. The biological properties of these newly synthesized probes were evaluated in rats, demonstrating their potential as research tools to study serotonin receptor dynamics. acs.orgnih.gov This application underscores the compound's role in creating highly specialized tools for neuroscience and drug discovery, where the fluoromethyl group is not just a structural component but the key to the molecule's function as a detectable probe.

Precursor in Materials Science for Polymer Chemistry and Advanced Functional Materials

In materials science, fluorinated compounds are often incorporated into polymers and other materials to enhance properties such as thermal stability and chemical resistance. While various fluorinated benzoic acids, particularly those with trifluoromethyl groups, are used for these purposes, specific research detailing the application of this compound as a precursor in polymer chemistry or for creating advanced functional materials is not prominent in published literature. The unique properties of the monofluoromethyl group suggest potential for creating materials with tailored characteristics, but this remains an area for future exploration.

Utilization in Analytical Chemistry as a Reference Standard or Derivatization Agent

In analytical chemistry, specifically in techniques like gas chromatography/mass spectrometry (GC/MS), stable, well-characterized compounds are required as internal standards for accurate quantification. Research has shown the use of 4-(Trifluoromethyl)benzoic acid for this purpose in the analysis of other fluorinated aromatic acids. chemicalbook.commedchemexpress.com However, there are no significant findings in the reviewed scientific literature that document the specific use of this compound as a reference standard or as a derivatization agent in analytical chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes to 4-(Fluoromethyl)benzoic Acid

Current synthetic methods often rely on multi-step processes or harsh reagents. Future research should prioritize the development of more efficient, economical, and environmentally benign pathways.

Direct C-H Functionalization: Investigating transition-metal-catalyzed C-H fluoromethylation of toluene (B28343) derivatives or direct functionalization of p-toluic acid would represent a significant step forward in atom economy.

Green Oxidation Methods: Exploring the oxidation of 4-(fluoromethyl)toluene using sustainable catalysts and oxidants is a promising avenue. For instance, adapting methods like selenium-catalyzed oxidation with hydrogen peroxide in an aqueous medium could offer an eco-friendly alternative to traditional heavy-metal oxidants. mdpi.com

Flow Chemistry: The application of continuous flow reactors could enhance the safety, efficiency, and scalability of synthesis. smolecule.com Flow chemistry allows for precise control over reaction parameters, which is crucial for managing potentially exothermic fluorination or oxidation steps, leading to higher yields and purity.

Biocatalysis: Engineering enzymes, such as those from Pseudomonas putida strains, to perform selective oxidation or fluorination on benzoic acid precursors could provide a highly sustainable and specific manufacturing route under mild, aqueous conditions. smolecule.com

Table 1: Potential Sustainable Synthetic Strategies

Strategy Potential Catalyst/Reagent Advantages Research Focus
Green Oxidation Selenium / H₂O₂ in water Avoids toxic heavy metals, uses a green solvent. mdpi.com Adapting the protocol from benzaldehyde (B42025) oxidation to 4-(fluoromethyl)toluene.
Flow Chemistry Synthesis Packed-bed catalyst reactor Improved safety, higher throughput, better process control. Optimization of residence time, temperature, and pressure for fluorination or oxidation steps.
Biocatalytic Routes Engineered Pseudomonas putida High selectivity, mild reaction conditions, environmentally friendly. smolecule.com Enzyme evolution and screening for specific activity on a 4-(fluoromethyl) precursor.

Elucidation of Specific Biological Target Interactions of this compound and its Derivatives through Mechanistic Studies (without clinical data)

The monofluoromethyl group can act as a bioisostere for hydroxyl or methyl groups, potentially modulating a molecule's binding affinity, metabolic stability, and lipophilicity. ontosight.ai Mechanistic studies are crucial to understand how these properties translate into specific biological activities.

Future research should focus on:

Enzyme Inhibition Studies: Derivatives of this compound could be synthesized and screened as inhibitors for various enzyme classes. For example, related fluorinated benzoic acids have been investigated as inhibitors of AKR1C3 and as potential anti-inflammatory agents. researchgate.net

Receptor Binding Assays: The compound can serve as a scaffold for developing ligands for specific receptors. Research has already been conducted on a derivative of this compound as a potential antagonist for the 5-HT1A serotonin (B10506) receptor, indicating its utility in neuroscience research. acs.org

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and correlation with biological activity will provide a deeper understanding of its pharmacophore. The trifluoromethyl group is known to enhance lipophilicity and interaction with biological targets; the monofluoromethyl group offers a more subtle modulation that is ripe for exploration. ontosight.aismolecule.com

Expansion of Radiochemical Applications for Advanced Imaging Probe Development

The introduction of a fluorine-18 (B77423) (¹⁸F) isotope into molecules is a cornerstone of Positron Emission Tomography (PET), a powerful in-vivo imaging technique. This compound is an ideal precursor for creating ¹⁸F-labeled imaging agents.

Key future directions include:

Development of Novel Prosthetic Groups: N-succinimidyl 4-[¹⁸F]fluoromethylbenzoate ([¹⁸F]SFMB), derived from this compound, is a valuable agent for labeling proteins and peptides. researchgate.net Research into optimizing its synthesis, perhaps using microwave-assisted one-pot reactions, could significantly improve radiochemical yields and reduce preparation time. nih.gov

Target-Specific PET Tracers: Building on existing work, new derivatives can be designed to target other biological entities. acs.org For example, ¹⁸F-labeled versions could be developed to image neuroinflammation by targeting enzymes like soluble epoxide hydrolase (sEH) or phosphodiesterase 4 (PDE4), a strategy that has been explored with similar molecular scaffolds. vulcanchem.com

Oligonucleotide and Biomarker Labeling: The corresponding p-[¹⁸F]fluoromethyl benzoic acid could be used as a prosthetic group for labeling larger and more complex biomolecules like oligonucleotides, peptides, and proteins for PET imaging, enabling the study of gene expression and other biological processes in real-time. researchgate.net

Table 2: Radiochemical Applications and Future Probes

Application Area Example Precursor/Probe Target Potential Advancement
Protein Labeling N-succinimidyl 4-[¹⁸F]fluoromethylbenzoate ([¹⁸F]SFMB) researchgate.net Primary amines on proteins/peptides Microwave-assisted synthesis to improve yield and speed. nih.gov
Neuroreceptor Imaging [¹⁸F]FMeB-based WAY 100635 derivative acs.org 5-HT1A serotonin receptors Design of tracers for other CNS targets (e.g., dopamine, GABA receptors).
Neuroinflammation Imaging Hypothetical [¹⁸F]FMeB-based inhibitor sEH/PDE4 enzymes vulcanchem.com Development of novel tracers to monitor diseases like Alzheimer's.
Gene Expression Imaging [¹⁸F]Fluoromethylbenzoyl-oligonucleotide mRNA Probes for non-invasive monitoring of specific gene activity.

Exploration of this compound as a Ligand or Scaffold in Coordination Chemistry and Catalysis

Benzoic acid and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. iucr.org The electronic properties of the fluoromethyl group could be harnessed to fine-tune the characteristics of metal-organic frameworks (MOFs) and catalysts.

Unexplored avenues include:

Functional MOFs: Using this compound as an organic linker to construct MOFs. The fluorinated group could impart specific properties such as hydrophobicity or selective gas sorption.

Tuneable Organometallic Clusters: Similar to how 3-fluoro-4-(trifluoromethyl)benzoic acid chelates with dysprosium to create pH-tuneable magnetic clusters, this compound could be used to synthesize novel magnetic or luminescent materials. ossila.com

Homogeneous Catalysis: The compound could serve as a ligand for transition metal catalysts. The electronic influence of the -CH₂F group could modify the reactivity and selectivity of the metal center in catalytic processes like cross-coupling reactions.

Advanced Computational Design of this compound Derivatives with Tuned Properties

Computational chemistry provides powerful tools to predict molecular properties and guide synthetic efforts, saving time and resources.

Future research should leverage:

Molecular Docking and Virtual Screening: Creating virtual libraries of this compound derivatives and docking them against protein targets of interest (e.g., kinases, proteases) can identify promising candidates for synthesis and biological evaluation. researchgate.net

Quantum Mechanics (QM) and DFT Calculations: Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the molecule. This can help predict reaction mechanisms, such as the activation energy for 1,6-elimination in probe design, a concept shown to be influenced by benzylic trifluoromethyl groups. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the structural features of a series of derivatives and their biological activity or physical properties, enabling the rational design of new compounds with enhanced performance.

Integration of this compound in Advanced Material Science and Nanotechnology Research

The unique properties conferred by fluorine, such as thermal stability and hydrophobicity, make this compound an attractive component for advanced materials.

Promising areas for exploration are:

High-Performance Polymers and Liquid Crystals: Incorporating this compound into polyester (B1180765) or other polymer backbones could enhance thermal and chemical resistance. Its use in synthesizing smectic C liquid crystals, as demonstrated with related trifluoromethylated benzoic acids, is another avenue. ossila.com

Surface Modification and Nanotechnology: Self-assembled monolayers (SAMs) of fluorinated benzoic acids can be used to precisely control the surface properties of materials. Research on 4-(trifluoromethyl)benzoic acid has shown its effectiveness as an inhibitor for atomic layer deposition (ALD) on cobalt substrates, a key process in semiconductor manufacturing. mdpi.com Exploring this compound for similar applications could offer finer control over surface hydrophobicity and reactivity. mdpi.com

Functional Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, creating probes for bio-imaging or targeted drug delivery systems. The fluoromethyl group could serve as an NMR or imaging tag while the carboxylic acid provides a point of attachment.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Fluoromethyl)benzoic acid in a laboratory setting?

  • Methodological Answer : A common approach involves fluorination of 4-(bromomethyl)benzoic acid via nucleophilic substitution using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMF or acetonitrile. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize byproducts such as hydrolysis products. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the target compound .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and 19F^{19}\text{F} NMR spectroscopy.

Q. How can researchers safely handle and store this compound to minimize exposure risks?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes .
  • Storage : Store in airtight containers under inert gas (e.g., argon) in a cool, dry, and well-ventilated area. Avoid proximity to oxidizing agents or moisture to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} NMR confirms methylfluorine substitution (δ ~4.8–5.2 ppm for -CH2_2F). 19F^{19}\text{F} NMR provides specificity for fluorine environments.
  • Infrared (IR) Spectroscopy : Identify carboxylic acid (-COOH) stretching (~2500–3300 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SXRD) be optimized to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from ethanol/water mixtures to obtain high-quality crystals.
  • Data Collection : Employ synchrotron radiation or low-temperature (100 K) data collection to enhance resolution.
  • Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for fluorine atoms. For twinned crystals, apply twin-law matrices in refinement software (e.g., WinGX or OLEX2) .

Q. What computational approaches (e.g., DFT, Hirshfeld analysis) are suitable for analyzing the electronic properties and intermolecular interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (FMOs) to predict reactivity and electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, C-H···F contacts) from crystallographic data. Use CrystalExplorer to generate 2D fingerprint plots .

Q. How should researchers address discrepancies between experimental data (e.g., NMR chemical shifts) and theoretical predictions for fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • Source Identification : Check for impurities (e.g., residual solvents) via HRMS or elemental analysis.
  • Computational Adjustments : Include solvent effects (e.g., PCM model) and relativistic corrections in DFT calculations to improve agreement with 19F^{19}\text{F} NMR shifts.
  • Statistical Validation : Use linear regression to correlate experimental vs. calculated shifts and quantify systematic errors .

Data Contradiction Analysis

  • Example : If X-ray diffraction reveals unexpected bond lengths in the fluoromethyl group, cross-validate with neutron diffraction (for H/D positions) or solid-state NMR to resolve discrepancies. Revisit synthesis protocols to rule out polymorphism .

Key Software Tools

  • Crystallography : SHELXL (refinement), WinGX (data processing), ORTEP-3 (graphical representation) .
  • Computational Chemistry : Gaussian (DFT), CrystalExplorer (Hirshfeld analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.